molecular formula C6H5ClN2O2S B12439405 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 77628-53-6

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B12439405
CAS No.: 77628-53-6
M. Wt: 204.63 g/mol
InChI Key: GTPABNRXRIHSFE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The specific reaction conditions and reagents used can vary, but common methods include the use of solvents such as chloroform and reagents like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with α-halocarbonyl compounds can lead to the formation of different substituted thiazole derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds such as 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

CAS No.

77628-53-6

Molecular Formula

C6H5ClN2O2S

Molecular Weight

204.63 g/mol

IUPAC Name

6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H2,(H,10,11)

InChI Key

GTPABNRXRIHSFE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C(=O)O)Cl

Origin of Product

United States

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